molecular formula C11H11ClN2O2 B13754012 N-((4-Hydroxybenzoyl)methyl)imidazole hydrochloride CAS No. 73932-40-8

N-((4-Hydroxybenzoyl)methyl)imidazole hydrochloride

Cat. No.: B13754012
CAS No.: 73932-40-8
M. Wt: 238.67 g/mol
InChI Key: OFYDKYMFMIFCAY-UHFFFAOYSA-N
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Description

N-((4-Hydroxybenzoyl)methyl)imidazole hydrochloride is an imidazole derivative featuring a 4-hydroxybenzoyl group attached to the imidazole ring via a methylene bridge, with a hydrochloride counterion. This compound is structurally characterized by:

  • A five-membered imidazole ring with nitrogen atoms at positions 1 and 2.
  • A 4-hydroxybenzoyl substituent (–CO–C₆H₄–OH) at the methyl position.
  • Hydrochloride salt formation, enhancing its solubility in polar solvents.

Properties

CAS No.

73932-40-8

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-2-(1H-imidazol-1-ium-1-yl)ethanone;chloride

InChI

InChI=1S/C11H10N2O2.ClH/c14-10-3-1-9(2-4-10)11(15)7-13-6-5-12-8-13;/h1-6,8,14H,7H2;1H

InChI Key

OFYDKYMFMIFCAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C[NH+]2C=CN=C2)O.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Hydroxybenzoyl)methyl)imidazole hydrochloride typically involves the reaction of 4-hydroxybenzoyl chloride with imidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((4-Hydroxybenzoyl)methyl)imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated compounds and bases like sodium hydride can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-oxo-benzoyl imidazole.

    Reduction: Formation of 4-hydroxybenzyl imidazole.

    Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

N-((4-Hydroxybenzoyl)methyl)imidazole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-((4-Hydroxybenzoyl)methyl)imidazole hydrochloride involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The imidazole ring can also coordinate with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

Substituent Effects on Physical Properties :

  • Bulky aromatic groups (e.g., biphenyl in compounds 14 and 15) result in higher molecular weights (430–454 g/mol) and moderate melting points (88–141°C), likely due to reduced crystallinity compared to polar substituents .
  • Polar groups like the 4-hydroxybenzoyl moiety in the target compound are expected to increase hydrophilicity and solubility in aqueous or alcoholic solvents, though experimental confirmation is lacking.

Hydrochloride Salt Formation :

  • The hydrochloride salt of the target compound differentiates it from neutral imidazole derivatives (e.g., compounds 14 and 15). This ionic form enhances stability and solubility, similar to histamine dihydrochloride derivatives (e.g., 2-(4-imidazolyl)ethylamine dihydrochloride) used in biochemical assays .

Synthetic Methods :

  • Imidazole derivatives in were synthesized via Suzuki-Miyaura cross-coupling under inert atmospheres, using palladium catalysts . The target compound may require analogous coupling or condensation reactions, but its synthesis pathway remains undocumented.

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